molecular formula C11H20N4 B13642060 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13642060
M. Wt: 208.30 g/mol
InChI Key: PFQWSWFLQGHTJC-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexane
  • 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pyridine
  • 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Uniqueness

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-6-4-5-7-12-9/h8-9,12H,4-7H2,1-3H3

InChI Key

PFQWSWFLQGHTJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2CCCCN2)C

Origin of Product

United States

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